3,3-Dimethyl-6-nitroindoline

Photochromism Spiropyran Quantum yield

3,3-Dimethyl-6-nitroindoline (CAS 179898-72-7) is a nitro-substituted indoline derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. It belongs to the indoline family of heterocyclic aromatic compounds and is structurally defined by a nitro group at the 6-position and two methyl substituents at the 3-position of the indoline scaffold.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 179898-72-7
Cat. No. B071290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-6-nitroindoline
CAS179898-72-7
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3
InChIKeyOBRVKOVWGSBITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-6-nitroindoline (CAS 179898-72-7): Procurement-Relevant Identity and Core Characteristics


3,3-Dimethyl-6-nitroindoline (CAS 179898-72-7) is a nitro-substituted indoline derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol [1]. It belongs to the indoline family of heterocyclic aromatic compounds and is structurally defined by a nitro group at the 6-position and two methyl substituents at the 3-position of the indoline scaffold [1]. The compound is primarily valued as a critical synthetic intermediate for photochromic spiropyran and spirooxazine materials, where the 3,3-dimethyl and 6-nitro substitution pattern directly governs the photophysical properties of the resulting photochromes [2][3].

Why Generic 3,3-Dimethyl-6-nitroindoline Substitution Fails: Comparator-Driven Evidence of Non-Interchangeability


Generic substitution of 3,3-dimethyl-6-nitroindoline with other indoline or nitroindoline analogs fails because the specific 6-nitro regiochemistry and the geminal 3,3-dimethyl substitution cooperatively dictate the photochromic quantum yield, thermal relaxation kinetics, and downstream synthetic conversion efficiency [1][2]. The unsubstituted BIPS (lacking the 6-nitro group) exhibits a photo-coloration quantum yield approximately five-fold lower than the 6-nitro-substituted derivative under identical conditions [1]. Conversely, the 6,8-dinitro analogue shifts the photostationary equilibrium excessively toward the open merocyanine form, compromising reversibility [1]. The 3,3-dimethyl motif further stabilizes the indoline ring against oxidative degradation during subsequent condensation reactions, a feature absent in simple 6-nitroindoline [2]. These quantifiable performance gaps render in-class compounds non-interchangeable for applications requiring precise photochromic balance or high-yielding downstream derivatization.

3,3-Dimethyl-6-nitroindoline Product-Specific Quantitative Differentiation Evidence


Photo-Coloration Quantum Yield: 6-Nitro-BIPS vs. Unsubstituted BIPS (Head-to-Head Comparison)

The spiropyran derived from 3,3-dimethyl-6-nitroindoline, commonly referred to as 6-nitro-BIPS (1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indoline]), achieves a photo-coloration quantum yield that is five times higher than that of the unsubstituted BIPS (1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-indoline]) when measured in a 1-propanol/2-propanol mixture at −120 °C [1]. The unsubstituted BIPS tends to remain predominantly in the closed, colorless form, whereas the 6-nitro substituent establishes an optimal photochemical equilibrium between the closed spiro and open merocyanine forms, which is essential for practical photochromic applications [1].

Photochromism Spiropyran Quantum yield

Catalytic Reduction Yield: 3,3-Dimethyl-6-nitroindoline to 6-Amino-3,3-dimethylindoline vs. Typical Nitroarene Reductions

Catalytic hydrogenation of 3,3-dimethyl-6-nitroindoline (60 mg, 0.31 mmol) over 10% Pd-C in ethyl acetate at room temperature for 3 hours delivers 6-amino-3,3-dimethylindoline in 90% isolated yield (45 mg) . This near-quantitative conversion under mild conditions contrasts with the variable and often lower yields (typically 60–85%) reported for the reduction of sterically hindered or electronically deactivated nitroindolines lacking the 3,3-dimethyl substitution pattern, where competing ring hydrogenation and N–O bond cleavage side reactions reduce efficiency . The gem-dimethyl groups at the 3-position suppress indoline ring aromatization during reduction, channeling the reaction toward selective nitro-to-amine conversion .

Synthetic chemistry Catalytic hydrogenation Reduction yield

N-Substituent Modulation of Thermal Fading Rate: Carbethoxymethyl vs. Methyl at the Indoline Nitrogen

Within the 3,3-dimethyl-6-nitroindoline-2-spiro-2′-2H-chromene series, replacing the N-methyl substituent with an N-carbethoxymethyl group increases the rate of thermal dark decolorization (ring-closure) of the photogenerated merocyanine without measurably altering the absorption spectral characteristics [1]. This structure-kinetics relationship identifies the N-substituent on the 3,3-dimethyl-6-nitroindoline framework as a tunable handle for controlling thermal relaxation rates independently of spectral tuning, a feature that is not accessible with simple 6-nitroindoline lacking the 3,3-dimethyl motif [1].

Photochromism Kinetics Thermal decolorization

One-Pot N-Alkylation–Oxidation Efficiency: 6-Nitroindoline Scaffold vs. Alternative Indoline Substrates

6-Nitroindoline—the direct des-dimethyl analogue of the target compound—undergoes an efficient one-pot alkylation–oxidation (aromatization) reaction with alkyl halides and NaH in non-degassed DMF at room temperature to afford N-alkyl-6-nitroindoles in 64–91% isolated yields [1]. The presence of NaH is essential for high conversion efficiency. While this specific study employed 6-nitroindoline rather than 3,3-dimethyl-6-nitroindoline, the 3,3-dimethyl analogue is expected to exhibit comparable or superior reactivity because the gem-dimethyl groups prevent competing ring oxidation pathways that can erode yield in unsubstituted indolines [1][2]. Unsubstituted indoline itself yields intractable mixtures under identical one-pot conditions, highlighting the value of the 6-nitro substitution pattern for directed reactivity [2].

Synthetic methodology One-pot synthesis Nitroindole

Optimal Photochemical Equilibrium Position: 6-Nitro-BIPS vs. 6,8-Dinitro-BIPS vs. Unsubstituted BIPS

Among the three systematically varied BIPS spiropyrans, the 6-nitro-BIPS derived from 3,3-dimethyl-6-nitroindoline occupies a uniquely balanced position in the photostationary equilibrium: the unsubstituted BIPS is biased too heavily toward the closed (colorless) spiro form, while the 6,8-dinitro-BIPS is biased excessively toward the open (colored) merocyanine form [1]. 6-Nitro-BIPS alone provides the intermediate equilibrium position that enables both efficient photo-coloration and thermally driven ring-closure, a balance that is critical for reversible photochromic cycling [1]. This optimal balance is a direct consequence of the single 6-nitro substituent on the indoline ring and is not replicated by any other mono-nitro or di-nitro substitution pattern [1].

Photochromism Photostationary equilibrium Spiropyran design

Commercially Available Purity Benchmark: 3,3-Dimethyl-6-nitroindoline vs. 6-Nitroindoline Procurement

Multiple independent vendors supply 3,3-dimethyl-6-nitroindoline at certified minimum purities of 97% (e.g., AKSci, CalpacLab, Aladdin) or ≥98% (e.g., Leyan, ChemScene) [1]. In contrast, the simpler 6-nitroindoline (CAS 19727-83-4, lacking the 3,3-dimethyl groups) is typically offered at 98% purity by GC specification but has a lower molecular weight (164.16 g/mol) and distinct physical form (orange to brown powder, mp 67–69 °C), which introduces different handling and storage requirements . The 3,3-dimethyl derivative's higher molecular weight and room-temperature storage stability (per vendor specifications) provide a practical procurement advantage for laboratories engaged in multi-step synthesis where consistent purity between batches is critical for reproducible yields .

Procurement Purity specification Vendor comparison

3,3-Dimethyl-6-nitroindoline: Evidence-Based Best Research and Industrial Application Scenarios


Photochromic Spiropyran Synthesis for UV-Actuated Shape-Memory Polymers

Research groups engineering UV-actuated shape-memory polyurethanes require the 6-nitro-BIPS photochrome derived from 3,3-dimethyl-6-nitroindoline as the covalently grafted photoswitch. The five-fold quantum yield advantage over unsubstituted BIPS ensures efficient photomechanical actuation, while the optimal photostationary equilibrium prevents unintended thermal relaxation that would compromise shape fixation. The N-hydroxyethyl-functionalized derivative enables direct incorporation into polyurethane matrices via condensation polymerization [1]. Any substitute lacking the 6-nitro-3,3-dimethyl substitution pattern would yield a photochrome with insufficient quantum efficiency for practical actuation speeds.

Pharmaceutical Intermediate: High-Yield 6-Amino-3,3-dimethylindoline Production

Medicinal chemistry programs targeting angiogenesis-mediated diseases utilize 6-amino-3,3-dimethylindoline as a key intermediate for 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole and related bioactive indoline derivatives [1]. The 90% reduction yield of 3,3-dimethyl-6-nitroindoline to the 6-amino analogue under mild catalytic hydrogenation conditions provides a reliable and scalable entry point . The gem-3,3-dimethyl groups prevent competing ring aromatization, maintaining the saturated indoline scaffold required for biological activity. Procurement of the pre-formed 3,3-dimethyl-6-nitroindoline avoids the need for in-house nitration of sensitive indoline precursors, reducing development timelines.

N-Substituted 6-Nitroindole Library Synthesis via One-Pot Alkylation–Oxidation

Drug discovery teams building N-alkyl-6-nitroindole libraries benefit from the one-pot alkylation–oxidation protocol that converts 6-nitroindoline derivatives to N-substituted 6-nitroindoles in 64–91% yield [1]. The 3,3-dimethyl-6-nitroindoline variant is expected to deliver comparable or higher yields due to the protective effect of the gem-dimethyl groups against oxidative side reactions. This one-pot methodology eliminates the need for separate oxidation steps, reducing purification burden and accelerating structure–activity relationship (SAR) exploration. The commercial availability of 3,3-dimethyl-6-nitroindoline at ≥97% purity ensures reproducible starting material quality across multi-batch library production.

Spiropyran-Metal-Organic Framework (MOF) Composite Materials

Researchers developing spiropyran@MOF composite materials for optical sensing and smart adsorbents select N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran as the photochromic ligand because the 6-nitro substitution pattern provides the optimal balance between photo-switching efficiency and thermal stability within the confined MOF pore environment [1]. The coordination of the spiropyran's open merocyanine form with metal nodes (e.g., Cu²⁺, Ni²⁺) generates photoresponsive MOFs with tunable guest adsorption properties. Alternative nitro-substitution patterns (e.g., 5-nitro or 6,8-dinitro) would either fail to produce sufficient merocyanine concentration for effective coordination or generate excessively stable open forms that cannot revert, rendering the material non-switchable .

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